molecular formula C6H12ClNO B1456027 4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride CAS No. 73057-15-5

4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride

Cat. No. B1456027
CAS RN: 73057-15-5
M. Wt: 149.62 g/mol
InChI Key: CGDUYOLGPSYAJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride” is a nitrogen heterocyclic compound . It has a molecular weight of 149.62 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO.ClH/c1-5-3-7-8-4-6(5)2;/h7H,3-4H2,1-2H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a boiling point of 83-84 °C (20 Torr) . It is a solid at room temperature .

Scientific Research Applications

Intermediate in Chemical Synthesis

“4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride” can serve as an intermediate in the synthesis of other compounds . It can be used in the preparation of other salts, which can be useful for identification, characterization, or purification .

Pharmaceutical Applications

This compound may have potential pharmaceutical applications . While the specific applications are not detailed in the sources, it’s common for such compounds to be investigated for their biological activity and potential use in drug development .

Research and Development

As a chemical compound with a unique structure, “4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride” is likely used in various research and development contexts. Researchers may study its properties, reactions, and potential applications in various fields .

Material Science

In the field of material science, such compounds can be used in the development of new materials with unique properties. While specific applications for this compound are not mentioned in the sources, it’s possible that it could be used in this context .

Analytical Chemistry

In analytical chemistry, “4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride” could be used as a standard or reference compound. Its known properties can help in the identification and characterization of other compounds .

Education and Training

Compounds like “4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride” can be used in educational settings for teaching and training purposes. They can be used in laboratory experiments to demonstrate chemical reactions and techniques .

Safety and Hazards

The compound is classified as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Mechanism of Action

properties

IUPAC Name

4,5-dimethyl-3,6-dihydro-2H-oxazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-5-3-7-8-4-6(5)2;/h7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDUYOLGPSYAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CONC1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride
Reactant of Route 2
4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride
Reactant of Route 3
4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride
Reactant of Route 4
4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride
Reactant of Route 5
4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride
Reactant of Route 6
4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.